molecular formula C25H37Cl2FN2O3 B2905314 1-(2-(4-(Tert-butyl)phenoxy)ethoxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride CAS No. 1323589-70-3

1-(2-(4-(Tert-butyl)phenoxy)ethoxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride

Cat. No. B2905314
CAS RN: 1323589-70-3
M. Wt: 503.48
InChI Key: BLVNMUJZTIJLKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(4-(Tert-butyl)phenoxy)ethoxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C25H37Cl2FN2O3 and its molecular weight is 503.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Compounds with structural similarities, including various piperazine derivatives and fluoro-substituted phenyl groups, are often synthesized and characterized to explore their chemical properties. For instance, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate has been synthesized and characterized through spectroscopic methods and single crystal XRD data, exhibiting moderate anthelmintic activity (Sanjeevarayappa et al., 2015).

Biological Evaluation

Several compounds with piperazine moieties and fluorophenyl groups have been evaluated for their biological activities. These evaluations aim to discover potential therapeutic benefits or understand the biological interactions of these compounds. For example, certain piperazine derivatives have been synthesized and shown to possess selective serotonin reuptake inhibitor (SSRI) properties, potentially offering a basis for the development of antidepressants with an improved adverse reaction profile (Dorsey et al., 2004).

Structural and Computational Studies

Compounds featuring piperazine and fluorophenyl structural elements often undergo detailed structural analysis, including Hirshfeld surface analysis and DFT calculations. These studies can provide insights into the molecule's electronic structure, reactivity, and potential intermolecular interactions, which are crucial for understanding their behavior in various environments (Kumara et al., 2017).

Antimicrobial and Antimalarial Activity

Research into similar compounds often explores their antimicrobial and antimalarial activities. For instance, some new 1,2,4-triazole derivatives have shown promising antimicrobial activities, indicating the potential for the development of new antimicrobial agents (Bektaş et al., 2007). Additionally, specific piperazine derivatives have demonstrated anti-malarial activity, contributing to the ongoing search for effective antimalarial therapeutics (Mendoza et al., 2011).

properties

IUPAC Name

1-[2-(4-tert-butylphenoxy)ethoxy]-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35FN2O3.2ClH/c1-25(2,3)20-8-10-22(11-9-20)31-17-16-30-19-21(29)18-27-12-14-28(15-13-27)24-7-5-4-6-23(24)26;;/h4-11,21,29H,12-19H2,1-3H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLVNMUJZTIJLKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCOCC(CN2CCN(CC2)C3=CC=CC=C3F)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H37Cl2FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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